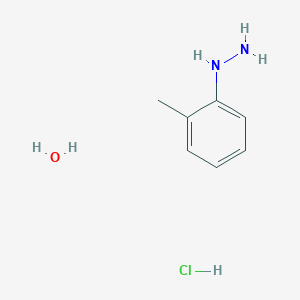
o-Tolylhydrazine hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ortho-tolylhydrazine hydrochloride hydrate is a chemical compound with the molecular formula CH₃C₆H₄NHNH₂·HCl·xH₂O. It is a derivative of hydrazine and is commonly used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ortho-tolylhydrazine hydrochloride hydrate can be synthesized through several methods. One common method involves the reaction of ortho-toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of orththis compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is usually obtained through crystallization and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Ortho-tolylhydrazine hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Various substituted hydrazine compounds
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
o-Tolylhydrazine hydrochloride hydrate is primarily utilized as a reagent in the synthesis of various organic compounds. Its reactivity allows it to participate in several important chemical reactions:
- Hydrazone Formation : It condenses with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is essential for synthesizing more complex structures, including pharmaceuticals and agrochemicals .
- Azo Compounds Synthesis : It serves as a precursor for azo compounds through diazotization reactions, which are significant in dye manufacturing and biological studies .
Data Table: Key Reactions Involving this compound
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Hydrazone Formation | o-Tolylhydrazine + Aldehyde/Ketone | Hydrazone | Reflux in ethanol |
| Azo Coupling | o-Tolylhydrazine + Diazonium Salt | Azo Compound | Room temperature |
| Cyclization | o-Tolylhydrazine + Carbonyl | Heterocyclic Compounds | Acidic conditions |
Medicinal Chemistry
Research indicates that o-tolylhydrazine derivatives exhibit potential pharmacological activities, including:
- Antitumor Activity : Certain derivatives have shown effectiveness against various cancer cell lines, suggesting a role in cancer treatment development .
- Anti-inflammatory Properties : Studies have demonstrated that some hydrazine derivatives can inhibit inflammatory responses, indicating potential therapeutic applications for inflammatory diseases .
Case Study: Antitumor Activity of o-Tolylhydrazine Derivatives
A study evaluated the cytotoxic effects of synthesized o-tolylhydrazine derivatives on human cancer cell lines. The results indicated that specific modifications of the hydrazine structure enhanced cytotoxicity, providing insights into designing more effective anticancer agents.
Analytical Chemistry
This compound is also used as a reagent in analytical chemistry for detecting carbonyl compounds through colorimetric methods. This application is crucial for quality control in various industries, including pharmaceuticals and food science.
Data Table: Analytical Applications
| Application | Methodology | Target Compounds |
|---|---|---|
| Colorimetric Analysis | Reaction with carbonyls | Aldehydes and Ketones |
| Quality Control | Standard reagent in assays | Pharmaceuticals |
Wirkmechanismus
The mechanism of action of ortho-tolylhydrazine hydrochloride hydrate involves its reactivity with various chemical species. The hydrazine group in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Ortho-tolylhydrazine hydrochloride hydrate can be compared with other similar compounds, such as:
Para-tolylhydrazine hydrochloride: Similar in structure but with the hydrazine group in the para position.
Meta-tolylhydrazine hydrochloride: Similar in structure but with the hydrazine group in the meta position.
Phenylhydrazine hydrochloride: Lacks the methyl group present in orththis compound.
Uniqueness: Orththis compound is unique due to the position of the hydrazine group on the ortho position of the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from its para and meta counterparts.
Eigenschaften
CAS-Nummer |
123334-17-8 |
|---|---|
Molekularformel |
C7H13ClN2O |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
(2-methylphenyl)hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH.H2O/c1-6-4-2-3-5-7(6)9-8;;/h2-5,9H,8H2,1H3;1H;1H2 |
InChI-Schlüssel |
GDHBEWJUENDAIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NN.O.Cl |
Kanonische SMILES |
CC1=CC=CC=C1NN.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















